AMG319

Overview

Description

Mechanism of Action

Target of Action

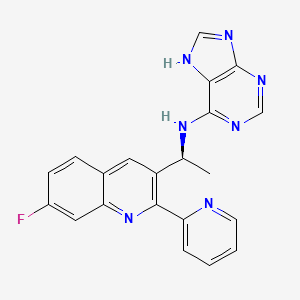

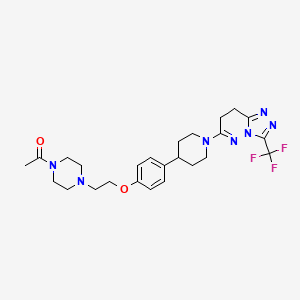

AMG319, also known as (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine, is a highly selective, small molecule inhibitor of the phosphoinositide 3-kinase enzyme subtype PI3Kδ . This enzyme is expressed primarily in hematopoietic cells and plays a crucial role in B-cell receptor signaling .

Mode of Action

This compound acts by blocking the PI3Kδ enzyme, which results in the elimination of a group of inhibitory immune cells . This action may allow the immune system to better attack the cancer cells . It inhibits cell proliferation following B-cell receptor stimulation both in vitro and in vivo, and inhibits basal AKT phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway . This pathway is often deregulated in patients with various subtypes of B-cell lymphoma, including mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) . By inhibiting PI3Kδ, this compound blocks B-cell proliferation following B-cell receptor stimulation, thereby inhibiting the proliferation of lymphoid tumor cells .

Pharmacokinetics

This compound is well absorbed and exhibits linear pharmacokinetics . The mean plasma half-lives of this compound range from 3.8 to 6.6 hours across different dose cohorts . These properties suggest that this compound has good bioavailability.

Result of Action

The inhibition of PI3Kδ by this compound leads to a decrease in the number of tumor-infiltrating regulatory T cells and enhances the cytotoxic potential of tumor-infiltrating T cells . This results in the death of primary tumor cells . In addition, this compound has shown dose-dependent activity as a single agent against various cell lines, including rituximab-sensitive, rituximab-resistant, mantle cell lymphoma, and T-cell lymphoma cell lines .

Preparation Methods

The synthetic route for AMG-319 involves several steps, starting with the preparation of the mother liquor. For instance, 2 mg of the drug can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . The detailed industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

AMG-319 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not extensively documented in the public domain. it is known that AMG-319 inhibits basal AKT phosphorylation and blocks B cell proliferation following B cell receptor stimulation both in vitro and in vivo . The major products formed from these reactions are not specified in the available literature.

Scientific Research Applications

AMG-319 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is an investigational, highly selective, small molecule inhibitor of PI3Kδ that blocks B cell proliferation following B cell receptor stimulation both in vitro and in vivo . It inhibits basal AKT phosphorylation and proliferation in lymphoid tumor cells . AMG-319 has been evaluated for its safety, tolerability, pharmacokinetics, and pharmacodynamics in clinical trials involving patients with relapsed or refractory lymphoid malignancies . It has also been studied as a potential immunotherapy for solid tumors by releasing regulatory T cell suppression of CD8+ T cells .

Comparison with Similar Compounds

AMG-319 is compared with other similar compounds such as duvelisib and idelalisib . These compounds also inhibit the PI3Kδ enzyme but differ in their selectivity and potency. AMG-319 is unique in its high selectivity and potential immunotherapeutic effects . Other similar compounds include IC87114, which also targets PI3Kδ and has been shown to attenuate inflammation and restore epithelial integrity .

Properties

IUPAC Name |

N-[(1S)-1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN7/c1-12(28-21-19-20(25-10-24-19)26-11-27-21)15-8-13-5-6-14(22)9-17(13)29-18(15)16-4-2-3-7-23-16/h2-12H,1H3,(H2,24,25,26,27,28)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRYMZHCQIOOEB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN7 | |

| Record name | AMG 319 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/AMG_319 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046373 | |

| Record name | N-[(1S)-1-[7-Fluoro-2-(2-pyridinyl)-3-quinolinyl]ethyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1608125-21-8 | |

| Record name | (αS)-7-Fluoro-α-methyl-N-9H-purin-6-yl-2-(2-pyridinyl)-3-quinolinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1608125-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AMG-319 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1608125218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-319 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(1S)-1-[7-Fluoro-2-(2-pyridinyl)-3-quinolinyl]ethyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-319 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19DG7G1U5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: AMG319 is a potent and selective inhibitor of the delta isoform of the 110 kDa catalytic subunit of class IA phosphoinositide-3 kinases (PI3Kδ). [] It exerts its effects by binding to the ATP-binding site of PI3Kδ, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). [] PIP3 is a crucial second messenger involved in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. By inhibiting PI3Kδ, this compound disrupts downstream signaling pathways, ultimately leading to the suppression of these cellular processes. []

A: this compound effectively blocks B cell proliferation triggered by B cell receptor (BCR) stimulation, both in in vitro and in vivo settings. [] Additionally, it inhibits basal AKT phosphorylation, a key protein kinase downstream of PI3K, further contributing to its anti-proliferative effects in lymphoid tumor cells. []

A: The selectivity of this compound for PI3Kδ over other PI3K isoforms is particularly important because PI3Kδ is predominantly expressed in hematopoietic cells. [] This selective targeting is designed to inhibit PI3K signaling specifically in immune cells and neoplastic B cells while minimizing potential off-target effects on normal, non-neoplastic cells that rely on other PI3K isoforms. []

A: this compound has demonstrated promising activity in preclinical models of lymphoma. Studies have shown that it effectively inhibits the growth of both rituximab-sensitive and rituximab-resistant lymphoma cell lines. [] Furthermore, this compound potentiates the anti-tumor activity of bortezomib, a proteasome inhibitor commonly used in lymphoma treatment, in vitro. [] These findings suggest that this compound, as a single agent or in combination with other anti-cancer drugs, could be a potential therapeutic option for lymphoma.

A: Yes, this compound has been evaluated in a Phase I clinical trial in patients with relapsed or refractory lymphoid malignancies. [] The trial demonstrated that this compound was well-tolerated at doses up to 400 mg once daily. [] Importantly, this compound exhibited anti-tumor activity in these patients, including those with high-risk cytogenetic features. [] Deeper and faster responses were observed in patients treated with higher doses of this compound. []

A: Given its immunomodulatory properties, this compound is also being explored for the treatment of inflammatory and autoimmune diseases. Preclinical studies have demonstrated its efficacy in rodent models of inflammation. [] Further research is warranted to determine its potential in human patients with these conditions.

A: The crystal structure of human PI3K-gamma in complex with this compound has been determined. [] This structural information provides valuable insights into the molecular interactions between this compound and its target, aiding in the development of next-generation PI3Kδ inhibitors with improved potency and selectivity.

A: Recent research suggests that intermittent PI3Kδ inhibition with this compound may provide a more favorable balance between efficacy and toxicity compared to continuous dosing. [, ] Intermittent dosing could potentially sustain anti-tumor immunity while mitigating immune-related adverse events (irAEs) associated with continuous PI3Kδ inhibition. [, ]

A: this compound is a second-generation PI3K inhibitor that exhibits superior selectivity for PI3Kδ compared to first-generation inhibitors like ibrutinib. [] This enhanced selectivity is thought to contribute to its improved safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

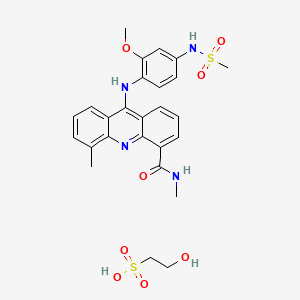

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)

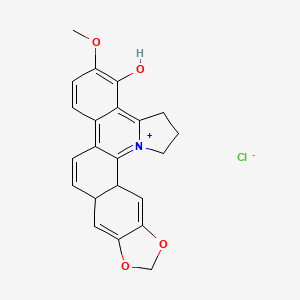

![N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide](/img/structure/B612192.png)

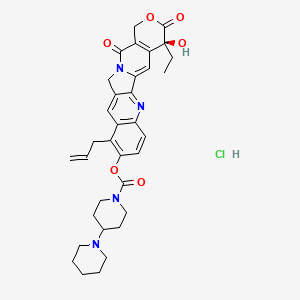

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)